4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Description
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, a phenoxyethyl group, and a nitrobenzamide moiety
Properties
IUPAC Name |
4-nitro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-21(16-10-12-17(13-11-16)26(28)29)24-22-23-19-8-4-5-9-20(19)25(22)14-15-30-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUVORMHQSRNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with 2-phenoxyethyl halides in the presence of a base.
Nitration and Amidation: The final step involves the nitration of the aromatic ring followed by amidation to introduce the nitrobenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The phenoxyethyl group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide.
Scientific Research Applications
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the molecular mechanisms of diseases and to develop new drugs.
Industrial Applications: The compound’s derivatives are investigated for their potential use in industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby influencing glucose homeostasis.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide: Lacks the nitro group but shares the benzimidazole and phenoxyethyl moieties.
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]acetamide: Similar structure with an acetamide group instead of benzamide.
Uniqueness
4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other scientific research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
